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molecular formula Y2O3<br>O3Y2 B073054 Yttrium oxide CAS No. 1314-36-9

Yttrium oxide

Cat. No. B073054
M. Wt: 225.81 g/mol
InChI Key: RUDFQVOCFDJEEF-UHFFFAOYSA-N
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Patent
US06133180

Procedure details

644 g of a silicon nitride powder (SN-E10 manufactured by Ube Industries, Ltd.; average particle size: 0.3 μm), 276 g of a silicon carbide (beta random ultrafine grade manufactured by Ibiden Co., Ltd.; average particle size: 0.27 μm), 80 g of an yttrium oxide powder (manufactured by Nippon Yttrium Co., Ltd.; average particle size: 1.4 μm) and 1000 g of ethanol as the dispersion medium were blended under pulverizing in a ball mill for 18 hours using 800 g of silicon nitride balls as a tumbling media. The resultant mixture was dried to obtain a starting ceramic powder mixture having a BET specific surface area of 12.1 m2 /g. The above amounts, 644 g of silicon nitride and 276 g of silicon carbide, correspond to theoretical amounts of silicon nitride and silicon carbide formed from 578.6 g of silicon and 82.9 g of carbon black used in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Quantity
800 g
Type
reactant
Reaction Step Four
Quantity
80 g
Type
catalyst
Reaction Step Five
Quantity
1000 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9]>[O-2].[Y+3].[O-2].[O-2].[Y+3].C(O)C>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9].[CH4:8] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[Si+]
Step Two
Name
Quantity
644 g
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Three
Name
Quantity
276 g
Type
reactant
Smiles
[C-]#[Si+]
Step Four
Name
Quantity
800 g
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Five
Name
Quantity
80 g
Type
catalyst
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]
Step Six
Name
Quantity
1000 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant mixture was dried
CUSTOM
Type
CUSTOM
Details
to obtain a starting ceramic powder mixture

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Measurements
Type Value Analysis
AMOUNT: MASS 644 g
Name
Type
product
Smiles
[C-]#[Si+]
Measurements
Type Value Analysis
AMOUNT: MASS 276 g
Name
Type
product
Smiles
C
Measurements
Type Value Analysis
AMOUNT: MASS 82.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06133180

Procedure details

644 g of a silicon nitride powder (SN-E10 manufactured by Ube Industries, Ltd.; average particle size: 0.3 μm), 276 g of a silicon carbide (beta random ultrafine grade manufactured by Ibiden Co., Ltd.; average particle size: 0.27 μm), 80 g of an yttrium oxide powder (manufactured by Nippon Yttrium Co., Ltd.; average particle size: 1.4 μm) and 1000 g of ethanol as the dispersion medium were blended under pulverizing in a ball mill for 18 hours using 800 g of silicon nitride balls as a tumbling media. The resultant mixture was dried to obtain a starting ceramic powder mixture having a BET specific surface area of 12.1 m2 /g. The above amounts, 644 g of silicon nitride and 276 g of silicon carbide, correspond to theoretical amounts of silicon nitride and silicon carbide formed from 578.6 g of silicon and 82.9 g of carbon black used in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Quantity
800 g
Type
reactant
Reaction Step Four
Quantity
80 g
Type
catalyst
Reaction Step Five
Quantity
1000 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9]>[O-2].[Y+3].[O-2].[O-2].[Y+3].C(O)C>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[C-:8]#[Si+:9].[CH4:8] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[Si+]
Step Two
Name
Quantity
644 g
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Three
Name
Quantity
276 g
Type
reactant
Smiles
[C-]#[Si+]
Step Four
Name
Quantity
800 g
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Five
Name
Quantity
80 g
Type
catalyst
Smiles
[O-2].[Y+3].[O-2].[O-2].[Y+3]
Step Six
Name
Quantity
1000 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant mixture was dried
CUSTOM
Type
CUSTOM
Details
to obtain a starting ceramic powder mixture

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Measurements
Type Value Analysis
AMOUNT: MASS 644 g
Name
Type
product
Smiles
[C-]#[Si+]
Measurements
Type Value Analysis
AMOUNT: MASS 276 g
Name
Type
product
Smiles
C
Measurements
Type Value Analysis
AMOUNT: MASS 82.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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